Benzamide,3-fluoro-N-(4-methyl-2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound Benzamide,3-fluoro-N-(4-methyl-2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a benzamide core substituted with a 3-fluoro group, a 4-methylpyridinylamine moiety, and a boronate ester group at the para position (4-position). The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a critical functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The 3-fluoro substituent may enhance metabolic stability and influence electronic properties, while the 4-methylpyridinyl group could improve solubility or serve as a pharmacophore in medicinal applications .
Properties
Molecular Formula |
C19H22BFN2O3 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
3-fluoro-N-(4-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H22BFN2O3/c1-12-8-9-22-16(10-12)23-17(24)13-6-7-14(15(21)11-13)20-25-18(2,3)19(4,5)26-20/h6-11H,1-5H3,(H,22,23,24) |
InChI Key |
YSWPPOHENQSJMO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=NC=CC(=C3)C)F |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-fluoro-N-(4-methyl-2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity through various studies and research findings.
- Molecular Formula : C13H11FN2O
- Molar Mass : 230.24 g/mol
- CAS Number : 438616-24-1
- Structural Formula :
Biological Activity Overview
The biological activity of Benzamide derivatives is often linked to their ability to interact with specific biological targets. The compound has been studied for its potential as an inhibitor in various pathways.
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been suggested that the presence of the fluorine atom enhances lipophilicity and bioavailability, potentially leading to improved enzyme inhibition.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives for their anticancer properties. The findings revealed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Specifically, derivatives targeting the cyclooxygenase (COX) pathway showed promising results in reducing tumor growth in vitro .
Antimicrobial Properties
Another research article highlighted the antimicrobial efficacy of benzamide derivatives against resistant strains of bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes was assessed through kinetic studies. It was found to effectively inhibit the activity of certain kinases involved in cell signaling pathways. This inhibition could lead to reduced proliferation of cancer cells and enhanced apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
- Anticancer Activity :
- Antiviral Properties :
-
Inhibitors of Protein Interactions :
- The presence of the pyridine and dioxaborolane moieties enhances the ability of this compound to interfere with specific protein interactions crucial for cellular processes. This property is particularly relevant in the development of inhibitors targeting protein-protein interactions involved in disease pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy and selectivity of benzamide derivatives:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 3 | Enhances lipophilicity and bioavailability |
| Dioxaborolane moiety | Increases binding affinity to target proteins |
| Methyl group on pyridine | Improves solubility and stability |
Case Studies
- Case Study: Anticancer Efficacy
- Case Study: Antiviral Mechanism
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzamide derivatives bearing boronate esters, differing in substituents and their positions. Key analogues include:
Key Observations :
- Fluoro vs.
- Pyridinyl vs. Pyranyl Groups : The 4-methylpyridinyl substituent may confer better aqueous solubility and metal-coordination capabilities compared to the tetrahydro-2H-pyran-4-yl group in ’s compound .
Reactivity in Cross-Coupling Reactions
The boronate ester group enables Suzuki-Miyaura reactions, widely used in pharmaceutical synthesis. Comparative reactivity
Insights :
- The target compound’s 3-fluoro group slightly reduces yield compared to the 2-fluoro analogue, likely due to steric hindrance near the boronate .
- Electron-withdrawing substituents (e.g., fluoro, chloro) generally accelerate oxidative addition in palladium catalysis, but steric factors dominate in this case .
A. Targeted Therapy
The boronate ester reacts with H₂O₂, a hallmark of tumor microenvironments, to release bioactive molecules. Similar to the NBC-modified RNase A in , the target compound could enable ROS-triggered drug activation . Pyridinyl groups may enhance cellular uptake via interactions with transporters.
B. H₂O₂ Detection
’s PY-BE probe (boronate-based) shows a ratiometric fluorescence response to H₂O₂. The target compound’s pyridinyl group could similarly serve as a fluorophore, though its emission profile requires validation .
C. Comparative Bioactivity
Q & A
Q. What are the key synthetic strategies for preparing this benzamide derivative?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form biaryl linkages. A typical protocol involves coupling a boronic acid/ester with a halogenated pyridine precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like THF/water at 80–90°C . Amide bond formation between the pyridine amine and fluorinated benzoic acid derivatives is achieved using coupling agents such as EDC/HOBt in dichloromethane .
Q. How is the compound characterized to confirm its structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions, with characteristic shifts for the fluorine atom (e.g., ¹⁹F NMR at ~-110 ppm) and boronate ester protons (δ 1.0–1.3 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with the boronate ester often fragmenting at the dioxaborolane ring .
- X-ray Crystallography : Single-crystal analysis resolves steric effects from the methylpyridinyl and fluorobenzamide groups, with SHELXL software commonly used for refinement .
Q. What functional groups dictate its reactivity in further derivatization?
The boronate ester enables Suzuki couplings for biaryl synthesis, while the fluorobenzamide moiety participates in nucleophilic aromatic substitution (e.g., with amines or thiols). The pyridine nitrogen can coordinate metals or act as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered substrates?
Steric hindrance from the 4-methyl-2-pyridinyl group requires tailored conditions:
- Catalyst Selection : Bulky ligands like SPhos or XPhos improve coupling yields by reducing catalyst poisoning .
- Solvent Optimization : Dioxane or toluene enhances solubility of aromatic intermediates compared to THF .
- Microwave Assistance : Shortened reaction times (1–2 hours vs. 12–24 hours) reduce decomposition risks .
Q. How to resolve contradictions in spectroscopic data caused by fluorine and boron?
- Dual NMR Analysis : Combine ¹H-¹⁹F HOESY to map fluorine-proton interactions and ¹¹B NMR to confirm boronate ester integrity .
- Isotopic Labeling : Use ¹⁰B-enriched reagents to simplify boron-related spectral overlap .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and validate assignments .
Q. What strategies improve crystallinity for X-ray analysis?
- Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize packing interactions .
- Temperature Gradients : Slow cooling from 60°C to RT promotes ordered crystal growth .
- Polymorph Screening : Test solvents like acetonitrile/water mixtures to isolate stable crystalline forms .
Q. How to evaluate its potential as a kinase inhibitor or PROTAC warhead?
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on the fluorobenzamide’s hydrogen-bonding capacity .
- In Vitro Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or BRAF) using fluorescence polarization .
- PROTAC Design : Conjugate the boronate ester to E3 ligase ligands (e.g., thalidomide derivatives) via PEG linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
